N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide
Description
N1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a complex molecular architecture. The compound features a central oxalamide backbone substituted with two distinct moieties:
- N1-substituent: A dimethylaminoethyl group linked to a 1-methylindolin-5-yl group, which introduces both tertiary amine functionality and a bicyclic indoline structure.
The dimethylamino and methylindolin groups may influence solubility and bioavailability, while the methylthiophenyl moiety could enhance membrane permeability .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-25(2)20(15-8-9-19-16(12-15)10-11-26(19)3)14-23-21(27)22(28)24-17-6-5-7-18(13-17)29-4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOQWZXMCQHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound belongs to the oxalamide class, sharing a common core with several derivatives documented in the literature. Key comparisons include:
Key Differences and Implications
Substituent Complexity: The target compound’s 1-methylindolin-5-yl group distinguishes it from simpler aromatic or heteroaromatic substituents in analogs like S336 . This bicyclic structure may enhance binding to hydrophobic pockets in biological targets but could reduce aqueous solubility.
Biological Activity: S336 and related oxalamides are validated umami agonists, acting on the hTAS1R1/hTAS1R3 receptor . The target compound’s indoline and methylthio groups may alter receptor affinity or selectivity, though experimental data are lacking. Compounds with imidazolidinone-phenyl substituents (e.g., ) are used in polymer synthesis, highlighting the versatility of oxalamides in non-biological applications.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a dimethylaminoethyl-indolin precursor with 3-(methylthio)phenyl isocyanate or similar reagents, paralleling methods for S336 and imidazolidinone derivatives . By contrast, simpler oxalamides (e.g., those in ) are synthesized via direct amidation of oxalyl chloride with amines, suggesting that steric hindrance from the target’s bulky substituents may necessitate optimized conditions.
Physicochemical Properties (Inferred)
Preparation Methods
Preparation of 2-(Dimethylamino)-2-(1-Methylindolin-5-yl)ethylamine
This intermediate is synthesized through a multi-step sequence:
Step 1: Formation of 1-Methylindoline-5-carbaldehyde
Indoline-5-carbaldehyde is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. The product is isolated via vacuum distillation (yield: 78%).
Step 2: Reductive Amination
The aldehyde is subjected to reductive amination with dimethylamine hydrochloride and sodium cyanoborohydride in methanol at room temperature. The reaction proceeds for 24 hours, yielding 2-(dimethylamino)-1-(1-methylindolin-5-yl)ethanol (yield: 65%).
Step 3: Conversion to Ethylamine
The alcohol is converted to the corresponding amine using thionyl chloride (SOCl₂) followed by treatment with aqueous ammonia. This two-step process achieves a 58% yield after purification by column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of 3-(Methylthio)phenylamine
Method A: Nucleophilic Aromatic Substitution
3-Nitrothioanisole is reduced with hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol, yielding 3-(methylthio)aniline (yield: 85%).
Method B: Diazotization Follow by Thiolation
3-Aminophenol is diazotized with sodium nitrite and HCl, then treated with methyl mercaptan (CH₃SH) in the presence of Cu(I) catalyst. This method offers a 72% yield but requires careful handling of toxic gases.
Oxalamide Bond Formation
The coupling of the two amines to form the oxalamide bond is achieved through three primary methods:
Oxalyl Chloride-Mediated Coupling
Procedure :
- Dissolve 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethylamine (1 eq) and 3-(methylthio)phenylamine (1 eq) in dry dichloromethane (DCM).
- Add oxalyl chloride (1.2 eq) dropwise at 0°C under nitrogen.
- Stir at room temperature for 6 hours.
- Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).
Yield : 68%
Purity : 95% (HPLC)
Carbodiimide Coupling (EDCl/HOBt)
Procedure :
- Activate oxalic acid (1 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF.
- Add both amines sequentially and stir at 25°C for 24 hours.
- Purify via flash chromatography (SiO₂, gradient elution with methanol/DCM).
Yield : 74%
Purity : 97% (HPLC)
Solid-Phase Synthesis
Procedure :
- Immobilize 3-(methylthio)phenylamine on Wang resin via a carboxylic acid linker.
- Perform iterative coupling with oxalic acid and the second amine using HATU as the activator.
- Cleave the product from the resin using trifluoroacetic acid (TFA).
Yield : 62%
Purity : 93% (LC-MS)
Optimization and Comparative Analysis
Table 1: Comparison of Coupling Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Oxalyl Chloride | 68 | 95 | 6 | Low |
| EDCl/HOBt | 74 | 97 | 24 | Moderate |
| Solid-Phase | 62 | 93 | 48 | High |
Key Findings :
- The EDCl/HOBt method offers superior yield and purity but requires longer reaction times.
- Solid-phase synthesis, while convenient for combinatorial libraries, incurs higher costs due to resin usage.
Purification and Characterization
Purification :
- Recrystallization from ethanol/water mixtures achieves >95% purity.
- Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomeric impurities.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 2.22 (s, 6H, N(CH₃)₂), 2.48 (s, 3H, SCH₃), 3.72 (s, 3H, NCH₃), 6.82–7.34 (m, aromatic H).
- HRMS (ESI+) : m/z calculated for C23H30N4O2S [M+H]⁺: 427.2021; found: 427.2018.
Challenges and Mitigation Strategies
- Oxidation of Methylthio Group : Conduct reactions under nitrogen atmosphere to prevent sulfoxide formation.
- Steric Hindrance : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Byproduct Formation : Employ scavenger resins (e.g., trisamine) to sequester excess oxalyl chloride.
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